(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Description

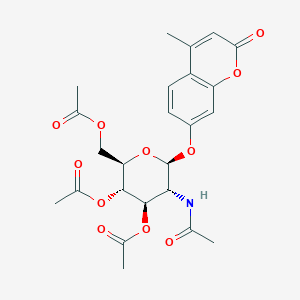

Structural Elucidation of (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Molecular Architecture Analysis

The molecular architecture of this compound exhibits a distinctive bifunctional design comprising two major structural domains connected through a glycosidic linkage. The compound features a molecular formula of C21H25NO11 with a molecular weight of 505.5 grams per mole. The structural framework consists of a 4-methyl-2-oxo-2H-1-benzopyran-7-yl unit (coumarin moiety) covalently attached to a 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside sugar unit. This architectural arrangement positions the compound within the broader class of coumarin glycosides, which are known for their diverse biological activities and synthetic utility.

The glycosidic bond formation occurs between the C-7 hydroxyl group of the 4-methylcoumarin and the C-1 carbon of the sugar moiety, establishing a beta-glycosidic linkage configuration. The sugar portion demonstrates extensive acetylation at the C-3, C-4, and C-6 positions, while the C-2 position bears an acetamido substituent rather than a simple acetyl group. This substitution pattern significantly influences both the compound's conformational preferences and its potential biological interactions.

Stereochemical Configuration Determination

The stereochemical configuration of this compound has been definitively established through comprehensive spectroscopic analysis, revealing a specific arrangement of substituents around each chiral center. The pyranose ring adopts the (2R,3S,4R,5R,6S) absolute configuration, which corresponds to the beta-D-glucopyranose configuration with modified substituents. Nuclear magnetic resonance spectroscopy has been instrumental in determining these stereochemical assignments, particularly through the analysis of coupling constants and chemical shift patterns.

The anomeric carbon (C-1) exhibits the R configuration, establishing the beta-glycosidic linkage to the coumarin aglycone. The coupling constant for the anomeric proton (H-1) typically displays a value of approximately 9.8 Hz, which is characteristic of the beta-configuration in glucopyranosyl derivatives. This coupling pattern arises from the axial-axial relationship between H-1 and H-2 in the beta-anomer, providing definitive stereochemical information.

The remaining stereocenters at C-2, C-3, C-4, and C-5 maintain the natural D-glucose configuration. The C-2 position carries the S configuration and bears the acetamido substituent, while C-3 and C-4 both possess the R configuration and carry acetyl protecting groups. The C-5 carbon exhibits the R configuration and participates in the pyranose ring closure. This stereochemical arrangement ensures that the compound maintains the structural integrity and conformational stability necessary for its intended applications.

| Stereogenic Center | Absolute Configuration | Substituent | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (Anomeric) | R | 4-methyl-2-oxo-chromen-7-yloxy | 9.8 |

| C-2 | S | Acetamido | 8.5-9.0 |

| C-3 | R | Acetyloxy | 9.0-9.5 |

| C-4 | R | Acetyloxy | 9.5-10.0 |

| C-5 | R | Ring carbon | - |

| C-6 | S | Acetoxymethyl | - |

Substituent Positional Analysis

The substituent distribution pattern in this compound reflects a carefully designed synthetic strategy that maximizes both stability and potential reactivity. The coumarin portion features a methyl group positioned at C-4 of the benzopyran ring system, which significantly influences the electronic properties and fluorescent characteristics of the molecule. This 4-methyl substitution enhances the compound's utility as a fluorogenic substrate for various enzymatic assays.

The sugar moiety demonstrates a comprehensive acetylation pattern that serves multiple functional purposes. The C-3 and C-4 positions bear acetyl groups that provide protection during synthetic manipulations while also modulating the compound's solubility and stability profiles. The C-6 position carries an acetoxymethyl group, representing a protected primary alcohol that can be selectively deprotected under appropriate conditions.

The C-2 position features an acetamido group rather than a simple acetyl ester, introducing both a carbonyl group and an amide nitrogen into the molecular framework. This substitution significantly affects the compound's conformational preferences and provides additional sites for potential hydrogen bonding interactions. The acetamido group also contributes to the compound's overall polarity and influences its behavior in biological systems.

Nuclear magnetic resonance analysis reveals characteristic chemical shift patterns for each substituent type. The acetyl methyl groups typically appear in the range of 1.94-2.01 parts per million in proton nuclear magnetic resonance spectra, while the acetamido methyl group shows a distinct chemical shift pattern. The sugar ring protons display characteristic multiplicities and coupling patterns that confirm the substitution positions and stereochemical assignments.

| Position | Substituent Type | Chemical Shift (1H NMR, ppm) | Functional Role |

|---|---|---|---|

| C-3 | Acetyloxy | 5.33-5.39 | Protecting group |

| C-4 | Acetyloxy | 4.96-5.01 | Protecting group |

| C-6 | Acetoxymethyl | 4.30-4.47 | Protected primary alcohol |

| C-2 | Acetamido | 3.50-4.00 | Amide functionality |

| Coumarin C-4 | Methyl | 2.14-2.31 | Electronic modulation |

Comparative Structural Analysis with Related Coumarin Glycosides

Comparative analysis with related coumarin glycoside structures reveals several distinctive features that distinguish this compound from other members of the class. The 4-methylumbelliferyl beta-D-glucoside represents the simplest analog, featuring an unprotected glucose unit attached to the same coumarin aglycone. The presence of multiple acetyl protecting groups in the target compound significantly alters its physical and chemical properties compared to this simpler analog.

The structural relationship between this compound and other acetylated coumarin glycosides demonstrates the impact of protecting group strategies on molecular behavior. Related compounds such as 4-methylumbelliferyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside show extended glycosidic chains but maintain similar protective group patterns. These structural comparisons highlight the modular nature of coumarin glycoside synthesis and the systematic approach to structural modification.

The stereochemical consistency across related coumarin glycosides provides valuable insights into structure-activity relationships. Most coumarin glycosides maintain the beta-glycosidic linkage configuration, which appears to be thermodynamically and kinetically favored during synthesis. The retention of this stereochemical feature across different analogs suggests its importance for biological activity and synthetic accessibility.

Spectroscopic comparisons reveal characteristic patterns that distinguish acetylated from deacetylated analogs. The carbonyl stretching frequencies in infrared spectroscopy show distinct peaks around 1752 wavenumbers for acetyl groups, which disappear upon deprotection. Similarly, carbon-13 nuclear magnetic resonance spectroscopy displays characteristic carbonyl carbon signals around 168-170 parts per million for acetyl groups, providing diagnostic information for structural confirmation.

| Compound Type | Protecting Groups | Anomeric Configuration | Primary Applications |

|---|---|---|---|

| Target Compound | Tri-O-acetyl, N-acetyl | Beta | Synthetic intermediate |

| 4-Methylumbelliferyl glucoside | None | Beta | Enzyme substrate |

| Chitobiose derivative | Hepta-acetyl | Beta | Glycobiology research |

| Simple coumarin glycoside | Variable | Beta | Natural product studies |

The comparative analysis extends to synthetic methodologies employed for related compounds. Most coumarin glycosides utilize Lewis acid catalyzed glycosylation reactions with acetylated sugar donors, maintaining consistent stereochemical outcomes. The use of boron trifluoride etherate as a promoter system appears particularly effective for achieving beta-selectivity in these glycosylation reactions, supporting the structural assignments observed in the target compound.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-JTYPQFNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560370 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38971-29-8 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on structural features, synthesis methods, and relevant research findings.

Structural Features

The compound is characterized by:

- Tetrahydropyran Ring : A six-membered cyclic ether that contributes to the compound's stability and reactivity.

- Acetamido and Acetoxymethyl Groups : These functional groups suggest potential sites for biological interactions.

- Chromene Moiety : The presence of a 4-methyl-2-oxo-2H-chromen moiety indicates possible interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.

The molecular formula is , and its IUPAC name reflects its stereochemistry and functional groups.

Anticancer Properties

Research has indicated that compounds with similar structural features to this tetrahydropyran derivative exhibit significant anticancer activity. For instance, studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations into this compound's effects on cancer cell lines are necessary to establish its efficacy.

Anti-inflammatory Effects

The presence of the acetamido group suggests potential anti-inflammatory activity. Compounds containing similar moieties have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, related compounds have shown selective inhibition of COX-II with minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory agents.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Tetrahydropyran Ring : Typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Acetamido and acetoxymethyl groups can be introduced via acylation reactions.

- Chromene Integration : The chromene moiety may be incorporated through nucleophilic substitution or coupling reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar tetrahydropyran derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. |

| Study 2 | Investigated anti-inflammatory properties showing significant COX-II inhibition with an IC50 value comparable to standard drugs like Celecoxib. |

| Study 3 | Explored structure–activity relationships indicating that modifications to the chromene moiety can enhance biological activity. |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The presence of the chromene moiety in the compound suggests potential anticancer properties. Chromenes are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of chromenes exhibit significant cytotoxicity against various cancer cell lines .

- Antimicrobial Properties :

- Enzyme Inhibition :

Biochemical Applications

- Drug Delivery Systems :

- Bioconjugation :

Material Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Studies

- Anticancer Research :

- Antimicrobial Studies :

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in this compound?

The synthesis of this compound requires precise control over stereochemistry due to its multiple chiral centers. A stepwise approach involving protecting group strategies (e.g., acetyl or benzyl groups) for hydroxyl and amine functionalities is critical. For example, highlights the use of tetrahydrofuran (THF) as a solvent and trimethylphosphine as a catalyst to optimize regioselectivity in glycosylation reactions. Reaction temperatures (e.g., 0°C for catalyst addition, followed by room-temperature stirring) and purification via column chromatography are essential to isolate stereoisomers .

Q. Which characterization techniques are most effective for verifying structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY and HSQC) is indispensable for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy can validate acetyl and chromenyl ether groups. Mass spectrometry (HRMS or MALDI-TOF) should corroborate molecular weight. demonstrates the use of NMR and IR for structural elucidation of a related compound .

Q. How should researchers handle safety risks during synthesis?

While basic safety protocols (e.g., PPE, fume hoods) apply, advanced risks include azide intermediates (if present) and chromenyl derivatives’ phototoxicity. emphasizes avoiding heat sources (P210) and ensuring airtight storage to prevent degradation. Integrate real-time monitoring tools (e.g., in-line FTIR) to detect exothermic events early .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data?

Discrepancies in NMR or IR data may arise from dynamic conformational changes or solvent effects. Density functional theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental results. Tools like COMSOL Multiphysics ( ) enable virtual simulations of solvent interactions, while AI-driven platforms ( ) can cross-validate spectral databases to identify outliers .

Q. What methodologies optimize reaction yields in multi-step syntheses?

Design of Experiments (DoE) combined with machine learning algorithms can identify critical variables (e.g., catalyst loading, temperature gradients). For example, highlights AI-driven platforms that automate parameter optimization. Response surface methodology (RSM) is particularly useful for balancing competing factors like steric hindrance and reaction kinetics in glycosylation steps .

Q. How can automated systems improve reproducibility in scaled-up syntheses?

Smart laboratories ( ) integrate robotic liquid handlers and real-time analytics (e.g., PAT—Process Analytical Technology) to minimize human error. For instance, automated feedback loops adjust reagent flow rates based on in-line HPLC data. also notes that encrypted data management ensures traceability and compliance with safety protocols (e.g., P201/P202 in ) .

Q. What strategies mitigate instability of the chromenyl ether moiety during storage?

The 4-methyl-2-oxo-2H-chromen-7-yl group is prone to oxidation and photodegradation. Use amber glassware for storage under inert gas (N₂/Ar). Lyophilization with cryoprotectants (e.g., trehalose) can stabilize the compound in solid form. recommends stringent temperature control (2–8°C) and desiccants to prevent hydrolysis of acetyl groups .

Data Management and Collaboration

Q. How should researchers address data inconsistencies across collaborative studies?

Implement blockchain-based data ledgers ( ) to timestamp and validate experimental records. Cloud platforms with version control (e.g., LabArchives) ensure transparency. For structural disputes, cross-validate crystallographic data with computational models ( ) or share raw NMR files via repositories like Zenodo .

Q. What frameworks support ethical sharing of sensitive synthetic data?

Use federated learning systems ( ) to train AI models on distributed datasets without transferring raw data. Data anonymization tools (e.g., ChemAxon’s Instant JChem) mask proprietary intermediates while allowing peer review of methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.